molecular formula C8H16ClN B8790022 1-(2-Chloroethyl)-4-methylpiperidine

1-(2-Chloroethyl)-4-methylpiperidine

Cat. No.: B8790022
M. Wt: 161.67 g/mol
InChI Key: BCMLPRKOEKRSOL-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylpiperidine is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring both a piperidine ring and a reactive chloroethyl side chain, makes it a useful intermediate or building block for the synthesis of more complex molecules . Piperidine derivatives are widely recognized for their utility in chemical synthesis. For instance, related compounds like 4-methylpiperidine are effectively used as reagents in solid-phase peptide synthesis (SPPS) for the removal of Fmoc protecting groups, demonstrating the value of such heterocyclic scaffolds in facilitating research . The reactive chlorine atom in the chloroethyl chain allows for further functionalization, typically through nucleophilic substitution reactions. This enables researchers to incorporate the 4-methylpiperidine moiety into larger molecular architectures, such as potential pharmaceutical candidates or other specialized compounds . As a small molecule scaffold, it provides a versatile core structure for chemical exploration and development . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-(2-chloroethyl)-4-methylpiperidine

InChI

InChI=1S/C8H16ClN/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7H2,1H3

InChI Key

BCMLPRKOEKRSOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The table below compares 1-(2-Chloroethyl)-4-methylpiperidine with structurally related compounds:

Compound Name Substituents Key Features Biological Activity/Application Reference
This compound 4-methyl, 1-(2-chloroethyl) Hypothesized alkylating agent; potential CNS or anticancer activity Limited direct data; inferred from analogs -
1-(2-Chloroethyl)piperidine 1-(2-chloroethyl) Intermediate in synthesis of pharmaceuticals (e.g., chalcone derivatives) Used in AChE inhibitor synthesis
1-(1-Phenylcyclohexyl)-4-methylpiperidine 4-methyl, 1-(phenylcyclohexyl) Phencyclidine analog; low rotarod potency and therapeutic index CNS effects (ataxia, seizures)
1-(2-Chloroethyl)pyrrolidine Pyrrolidine backbone, 2-chloroethyl Alkylating agent; used in estrogen receptor modulator synthesis Anticancer drug development
1,3-Bis(2-chloroethyl)-1-nitrosourea Nitrosourea with two chloroethyl groups DNA crosslinking; cytotoxic chemotherapeutic agent Leukemia treatment

Key Structural Insights :

  • Chloroethyl Group: Common in alkylating agents (e.g., nitrosoureas), enabling DNA crosslinking and strand breaks. In piperidine derivatives, this group may enhance reactivity but reduce selectivity compared to non-chlorinated analogs.
  • 4-Methyl Substitution : Reduces potency in phencyclidine analogs (e.g., 1-(1-phenylcyclohexyl)-4-methylpiperidine has 0.05× potency of PCP), likely due to steric hindrance or altered pharmacokinetics.
Chemical Reactivity and Stability
  • Alkylation Potential: The chloroethyl group undergoes nucleophilic substitution, forming covalent bonds with DNA bases (e.g., guanine N7 or cytosine N3). This reactivity is pH- and temperature-dependent.
  • Thermal Stability : Supported iridium catalysts dehydrogenate 4-methylpiperidine at 300–350°C, suggesting thermal resilience in the parent compound. Chloroethyl derivatives may decompose at lower temperatures, releasing reactive intermediates.
  • Solubility: Octanol/water partition coefficients (log P) influence bioavailability. Nitrosoureas with log P ~1–2 balance solubility and membrane permeability. The 4-methyl group in piperidines may increase hydrophobicity, reducing aqueous solubility.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Chloroethyl)-4-methylpiperidine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. For example, a common method uses 4-methylpiperidine and 1-chloro-2-chloroethane under basic conditions (e.g., K₂CO₃ in acetone) to facilitate the formation of the chloroethyl substituent . Key factors affecting yield include:

  • Temperature control : Reactions are often refluxed at 60–70°C to optimize substitution rates while avoiding side reactions like elimination.
  • Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilicity and stabilize intermediates.
  • Purification : Column chromatography or recrystallization is critical to achieve >95% purity, as residual byproducts (e.g., unreacted starting materials) can interfere with downstream applications .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the piperidine ring conformation and chloroethyl substitution pattern. For example, the methyl group at the 4-position typically appears as a singlet at δ ~1.2 ppm, while the chloroethyl protons split into distinct multiplet patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and isotopic chlorine pattern.
  • X-ray crystallography : Single-crystal studies provide definitive proof of stereochemistry and bond angles, as demonstrated for structurally similar piperidine derivatives .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity by quantifying impurities at trace levels (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies in biological activity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility or target binding. Standardizing buffer systems and conducting dose-response curves under controlled conditions is critical .
  • Metabolic instability : The compound may degrade in cell-based assays due to esterase activity or oxidative metabolism. Stability studies (e.g., LC-MS monitoring over 24 hours) and the use of metabolic inhibitors (e.g., cytochrome P450 inhibitors) can clarify results .
  • Off-target effects : Screen against related targets (e.g., other GPCRs or kinases) to rule out non-specific interactions .

Q. What strategies are effective for optimizing the pharmacokinetic (PK) profile of this compound in preclinical studies?

PK optimization requires balancing solubility, metabolic stability, and membrane permeability:

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride salt) improves aqueous solubility, as seen in structurally analogous piperidine derivatives .
  • Metabolic stability : Introducing electron-withdrawing groups (e.g., fluorine) at metabolically labile sites reduces oxidative degradation. In vitro liver microsome assays can identify vulnerable positions .
  • Blood-brain barrier (BBB) penetration : LogP values between 2–3 and low polar surface area (<90 Ų) are predictive of CNS availability. MDCK cell permeability assays validate BBB penetration potential .

Q. How can computational methods be integrated into the design of this compound derivatives with improved target selectivity?

  • Molecular docking : Use software like AutoDock or Schrödinger to model interactions with target proteins (e.g., dopamine receptors). Focus on key binding residues (e.g., Asp110 in D2 receptors) to guide substituent modifications .
  • QSAR modeling : Build quantitative structure-activity relationship models using datasets of related piperidine derivatives to predict bioactivity and off-target liabilities .
  • Free-energy perturbation (FEP) : Calculate binding free energies for proposed derivatives to prioritize synthesis candidates with higher predicted affinity .

Q. What analytical techniques are suitable for detecting degradation products of this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) to simulate accelerated aging.
  • LC-MS/MS : Identify degradation products (e.g., hydrolysis of the chloroethyl group to ethylene glycol derivatives) with high sensitivity .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of degradation peaks, validated per ICH guidelines .

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